Tovorafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

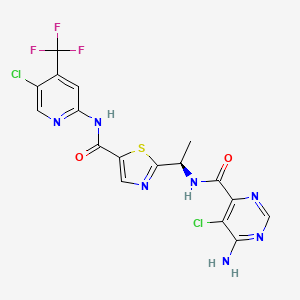

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tovorafenib (CAS: 1096708-71-2) is an orally available, central nervous system (CNS)-penetrant, and highly selective Type II pan-RAF kinase inhibitor. It is designed to target key enzymes in the MAPK signaling pathway, demonstrating potent activity against both monomeric BRAF V600E mutations and dimeric BRAF fusions, which are common oncogenic drivers in various solid tumors, particularly pediatric low-grade gliomas (pLGG). Its Type II mechanism and brain-penetrant properties are critical attributes that inform its selection for specific preclinical research applications.

References

- [1] Kilburn LB, et al. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial. Nat Med. 2023.

- [2] Day One Biopharmaceuticals. Tovorafenib (DAY101). Company Pipeline. Accessed April 2026.

- [3] Rasco DW, et al. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. Cancer Chemother Pharmacol. 2023;92(1):15-28.

- [4] Van Tilburg C, et al. LOGGIC/FIREFLY-2: a phase 3, randomized trial of tovorafenib vs. chemotherapy in pediatric and young adult patients with newly diagnosed low-grade glioma harboring an activating RAF alteration. Trials. 2024;25(1):166.

- [5] Day One Biopharmaceuticals. Day One Announces Positive Initial Data from Pivotal FIREFLY-1 Trial of Tovorafenib (DAY101) in Relapsed Pediatric Low-Grade Glioma (pLGG). Press Release. June 12, 2022.

- [6] Wright KD, et al. Clinical activity of pan-RAF inhibitor tovorafenib in the registrational pediatric low-grade glioma arm of the phase 2 FIREFLY-1 (PNOC026) study. J Clin Oncol. 2023;41(17_suppl):10004-10004.

Substituting Tovorafenib with other RAF inhibitors is frequently unviable due to critical mechanistic and physiological differences. Type I inhibitors (e.g., Vemurafenib, Dabrafenib) are ineffective against the BRAF fusion proteins that drive many pediatric gliomas and can paradoxically activate the MAPK pathway in RAS-mutant cells, a liability Tovorafenib avoids. Furthermore, many alternative kinase inhibitors exhibit poor blood-brain barrier penetration, making them unsuitable for orthotopic brain tumor models where Tovorafenib's demonstrated CNS access is a prerequisite for efficacy. Therefore, for research models involving BRAF fusions or intracranial tumors, Tovorafenib's specific combination of Type II inhibition and brain penetrance provides a distinct and often non-replaceable tool.

References

- [1] Van Tilburg C, et al. LOGGIC/FIREFLY-2: a phase 3, randomized trial of tovorafenib vs. chemotherapy in pediatric and young adult patients with newly diagnosed low-grade glioma harboring an activating RAF alteration. Trials. 2024;25(1):166.

- [2] Man J, et al. Inhibition of RAF dimers: it takes two to tango. Essays Biochem. 2020;64(6):919-930.

- [3] Fangusaro J, et al. Expert opinion on tovorafenib for the treatment of pediatric low-grade glioma. Expert Opin Investig Drugs. 2024;33(1):1-8.

- [4] Day One Biopharmaceuticals. Tovorafenib (DAY101). Company Pipeline. Accessed April 2026.

- [5] Rasco DW, et al. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. Cancer Chemother Pharmacol. 2023;92(1):15-28.

- [6] Mistry M, et al. Targeted therapy in pediatric central nervous system tumors: a review from the National Pediatric Cancer Foundation. Chin Clin Oncol. 2025;14(1):6.

Designed for CNS Access: High Brain-to-Plasma Ratio for Neurological Models

Tovorafenib was specifically designed and optimized for high penetrance of the blood-brain barrier, a critical parameter for achieving efficacy in central nervous system tumor models. Preclinical studies demonstrated its ability to effectively penetrate not only healthy brain tissue but also intracranial tumors, a key differentiator from many kinase inhibitors that are excluded from the CNS. This property is essential for obtaining reproducible and translatable results in preclinical studies of primary brain cancers like pediatric low-grade astrocytoma.

| Evidence Dimension | Central Nervous System (CNS) Penetration |

| Target Compound Data | Demonstrated high blood-brain barrier penetration in preclinical models, including intracranial tumors. |

| Comparator Or Baseline | Many Type I RAF inhibitors and other kinase inhibitors with limited or poor CNS penetration. |

| Quantified Difference | Qualitatively superior CNS exposure, enabling efficacy in orthotopic brain tumor models where other inhibitors fail due to lack of access. |

| Conditions | Preclinical in vivo models of pediatric low-grade astrocytoma. |

For any in vivo research involving primary brain tumors or brain metastases, high CNS penetration is a non-negotiable requirement for the therapeutic agent to reach its target.

Superior Efficacy in BRAF Fusion Models Where Type I Inhibitors Fail

Unlike Type I RAF inhibitors (e.g., vemurafenib), which are largely ineffective against RAF dimers, Tovorafenib potently inhibits the hyperactivated signaling from BRAF fusions (e.g., KIAA1549::BRAF), which are obligate dimers. In preclinical cellular assays, Tovorafenib inhibited KIAA1549::BRAF fusion kinase activity with potency comparable to its inhibition of the BRAF V600E monomer. This activity translates to in vivo efficacy, where Tovorafenib treatment led to tumor regression in a patient-derived xenograft (PDX) model of AGK::BRAF fusion melanoma. This makes Tovorafenib a necessary tool for studying the most common oncogenic driver in pediatric low-grade gliomas.

| Evidence Dimension | Activity against BRAF Fusions |

| Target Compound Data | Potent inhibition of BRAF fusion kinase activity and induction of tumor regression in BRAF fusion-positive xenograft models. |

| Comparator Or Baseline | Type I RAF inhibitors (e.g., Vemurafenib, Dabrafenib), which are not effective against RAF dimers and thus BRAF fusion-driven tumors. |

| Quantified Difference | Tovorafenib shows efficacy in BRAF fusion models where Type I inhibitors are ineffective. |

| Conditions | In vitro cellular assays and in vivo patient-derived xenograft (PDX) models of BRAF-fusion positive cancers. |

If the research model involves a BRAF fusion, a Type II inhibitor like Tovorafenib is required, as Type I inhibitors are mechanistically inappropriate for this common oncogenic driver.

Avoids Paradoxical MAPK Pathway Activation Seen with Type I Inhibitors

A well-documented liability of Type I RAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type RAF and upstream RAS mutations. This occurs because Type I inhibitors promote RAF dimerization, leading to transactivation of the uninhibited binding partner. Tovorafenib, as a Type II inhibitor, binds to the inactive DFG-out conformation and does not cause this paradoxical activation, ensuring that observed effects are due to pathway inhibition, not off-target activation. This provides cleaner, more interpretable data in signal transduction studies and is critical for experiments in RAS-mutant contexts.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Type II inhibition of the inactive RAF conformation; does not cause paradoxical MAPK pathway activation. |

| Comparator Or Baseline | Type I inhibitors (Vemurafenib, Dabrafenib), which bind the active conformation and can cause paradoxical MAPK activation in RAS-mutant cells. |

| Quantified Difference | Qualitative mechanistic difference that prevents a major experimental artifact, ensuring on-target pathway inhibition. |

| Conditions | Cellular models with wild-type RAF and/or upstream RAS mutations. |

This prevents misinterpretation of experimental results by eliminating the confounding variable of paradoxical pathway activation, ensuring data reliability in diverse genetic backgrounds.

In Vivo Efficacy Studies in Orthotopic Brain Tumor Models

Tovorafenib's demonstrated ability to cross the blood-brain barrier makes it the appropriate choice for preclinical efficacy and pharmacodynamic studies using intracranial or patient-derived xenograft (PDX) models of gliomas and other primary brain tumors harboring RAF alterations.

Modeling and Overcoming Resistance to Type I BRAF Inhibitors

Due to its distinct Type II binding mode and activity against RAF dimers, Tovorafenib is a critical tool for investigating mechanisms of acquired resistance to Type I inhibitors like vemurafenib, particularly resistance mechanisms involving RAF dimerization.

Selective Targeting of BRAF Fusion-Positive Cancer Models

For any in vitro or in vivo research on cancers driven by BRAF fusions (e.g., KIAA1549::BRAF in pediatric astrocytoma or AGK::BRAF in melanoma), Tovorafenib provides a mechanistically sound tool for pathway inhibition where Type I inhibitors are ineffective.

Signal Transduction Studies in RAS-Mutant Cellular Backgrounds

Tovorafenib allows for the specific study of RAF inhibition without the confounding effect of paradoxical MAPK pathway activation, making it a superior choice over Type I inhibitors for experiments in cell lines with activating RAS mutations.

References

- [1] Rasco DW, et al. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. Cancer Chemother Pharmacol. 2023;92(1):15-28.

- [2] Man J, et al. Inhibition of RAF dimers: it takes two to tango. Essays Biochem. 2020;64(6):919-930.

- [3] Van Tilburg C, et al. LOGGIC/FIREFLY-2: a phase 3, randomized trial of tovorafenib vs. chemotherapy in pediatric and young adult patients with newly diagnosed low-grade glioma harboring an activating RAF alteration. Trials. 2024;25(1):166.

- [4] Fangusaro J, et al. Expert opinion on tovorafenib for the treatment of pediatric low-grade glioma. Expert Opin Investig Drugs. 2024;33(1):1-8.

- [5] Kraya A, et al. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. Mol Cancer Ther. 2024;23(5):548-557.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of radiolabeled tovorafenib, 65% of the total radiolabeled dose was recovered in the feces (8.6% unchanged) and 27% of the dose was recovered in the urine (0.2% unchanged).

Tovorafenib apparent volume of distribution is 60 L/m2 (23%). It crosses the blood-brain barrier.

The apparent clearance is 0.7 L/h/m2 (31%).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients